BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Characterization Guide: 4-Methyl-1H-
indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

\

Compound Name: 4-methyl-1H-indol-5-ol

CAS No.: 19499-97-9

Cat. No.: B1342931

Part 1: Executive Summary & Structural Logic
Compound ldentity:

IUPAC Name: 4-methyl-1H-indol-5-ol

CAS Number: 27503-65-9 (Generic for methyl-hydroxyindole isomers; specific isomer
verification required via NMR)

Molecular Formula: C

H
NO[1]

Exact Mass: 147.0684 Da[2]

Structural Significance: The 4-methyl-1H-indol-5-ol scaffold presents a unique spectroscopic

challenge due to the steric and electronic interaction between the methyl group at position C4

and the hydroxyl group at position C5. Unlike the more common 5-hydroxyindole, the C4-

methyl group breaks the symmetry of the electronic induction on the benzene ring and

introduces a diagnostic nuclear Overhauser effect (NOE) between the methyl protons and the
C3-H proton.
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Part 2: Spectroscopic Data (NMR, IR, MS)[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection;: DMSO-d

is the required solvent. Chloroform-d (CDCI

) often leads to broadening of the hydroxyl (OH) and amine (NH) signals due to exchange
processes and poor solubility of hydroxyindoles.

H NMR Data (400 MHz, DMSO-d

)
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Position

Shift (

ppm)

Multiplicity

Coupling (
Integral
Hz)

Assignment
Logic

NH (1)

10.80 - 11.00

Broad Singlet

Typical indole
NH;
deshielded by
aromatic ring

current.

7.15-7.25

Triplet/Double
t

1H

-proton to
nitrogen;
couples with
H-3.

H-3

6.35 - 6.45

Triplet/Double
t

1H

-proton;
shielded
relative to H-
2. Shows
NOE with 4-
Me.

H-6

6.60 - 6.70

Doublet

1H

Ortho to H-7;
shielded by
C5-OH
electron

donation.

7.05-7.15

Doublet

1H

Ortho to H-6;
less shielded
than H-6.

5-OH

8.50 - 8.80

Broad Singlet

1H -

Phenolic OH;
shift is highly
concentration
/temperature

dependent.

2.35-2.45

Singlet

Diagnostic

signal.

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Downfield
from aliphatic
methyl due to

aromatic ring.

C NMR Data (100 MHz, DMSO-d

)
Shift (
Carbon Type Assignment
ppm)
Deshielded quaternary carbon
C-OH (C5) 148.5 - 150.0
attached to oxygen.
C-N (C7a) 130.0 - 132.0 Bridgehead carbon.
C-2 124.0 - 126.0 -carbon in pyrrole ring.
Quaternary carbon bearing the
C-4 110.0- 112.0
methyl group.
C-7 111.0- 1125 Aromatic CH.
C-6 108.0 - 109.5 Aromatic CH (shielded by OH).
-carbon in pyrrole ring
C-3 100.0-102.0 (typically most shielded
aromatic).
4-Me 14.0-16.0 Methyl carbon.

Mass Spectrometry (MS)

Method: Electron Impact (El) or ESI+ (Electrospray lonization).

e Molecular lon (M
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147 (Base peak in El often).

+ Key Fragmentation Pathways:

o 147

146: Loss of H

(Formation of stable quinoid-like cation).
o 147

132: Loss of CH

(Loss of the methyl group).
o 147

119: Loss of CO (Characteristic of phenols, ring contraction).

Fragmentation Logic Diagram

[M-H]+
m/z 146

(Quinoid Stabilized)

~~Secondary

Molecular lon - CH3e [M-CH3]+
[M]+ m/z 147 m/z 132

[M-COJ+
- CO (Phenolic) m/z 119

(Ring Contraction)

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 4-methyl-1H-indol-5-ol under Electron Impact
(El) ionization.

Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Frequency (cm

Vibration Mode Intensity Notes
)
H-bonded; broadness
3350 - 3450 O-H Stretch Broad, Strong
depends on dryness.
) Often overlaps with
3380 - 3420 N-H Stretch Sharp (if free)
OH broad band.
) ) ) Methyl group C-H
2900 - 2950 C-H Stretch (Aliphatic)  Medium
stretches.
] Indole ring breathing
1580 - 1620 C=C Aromatic Strong
modes.
CH
1450 - 1470 Medium Methyl deformation.
Bend
Phenolic C-O stretch
1200 - 1250 C-O Stretch Strong

(Diagnostic).

Part 3: Experimental Protocols & Validation
Protocol 1: NMR Sample Preparation (Critical for OH/NH
detection)

To ensure the sharpest resolution of the exchangeable protons (OH and NH), which are critical
for distinguishing isomers, follow this strict protocol:

e Drying: Dry the solid compound in a vacuum desiccator over P

@)
for 4 hours to remove lattice water.

e Solvent: Use DMSO-d

(99.9% D) from a fresh ampoule. Avoid "old" DMSO which absorbs atmospheric water (water
signal at 3.33 ppm will obscure the region).
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o Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

o Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

[3]

e Acquisition: Run at 298 K. If OH broadening occurs, lower temperature to 273 K to slow the

exchange rate.[3]

Protocol 2: Structural Differentiation (Isomer Check)

Distinguishing 4-methyl-5-hydroxyindole from 2-methyl-5-hydroxyindole (Nenitzescu product) is
a common quality control requirement.

Unknown Methyl-Hydroxyindole

1H NMR Analysis

Check Methyl Signal Coupling

Singlet (s) Doublet (d) or Broad s
(No neighbor protons) (Couples with H3)

Confirm: 4-Methyl isomer Confirm: 2-Methyl isomer
(Check NOE between Me and H3) (Check loss of H2 signal)

Click to download full resolution via product page

Caption: Logic flow for distinguishing the 4-methyl isomer from the common 2-methyl

Nenitzescu byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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